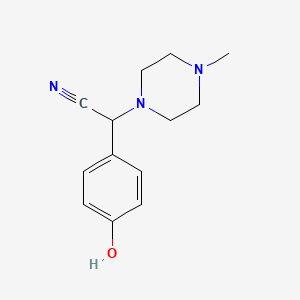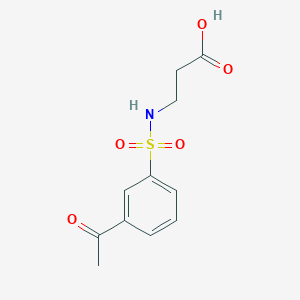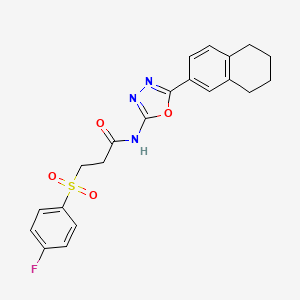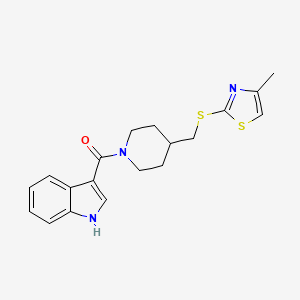![molecular formula C25H24FN5O2 B2851883 2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326880-28-7](/img/structure/B2851883.png)
2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles are significant due to their role as building blocks in medicinal chemistry. A method for synthesizing 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones, leading to monofluorinated enaminoketones which are then condensed with different hydrazines. This process is important for creating compounds with potential pharmacological activities, including those with anti-cancer and antimicrobial properties (Surmont et al., 2011).
Antiproliferative and Anticancer Activities
Research into pyrazolo[3,4-c]pyridines has identified compounds within this class showing significant antiproliferative activity against melanoma, prostate cancer cell lines, and induction of apoptotic cell death. Such activities highlight the therapeutic potential of these compounds in cancer treatment. The design and synthesis of new 3,7-disubstituted pyrazolo[3,4-c] pyridines have been explored, with certain derivatives demonstrating promising activity, indicating these molecules as potential leads for further biological evaluation (Gavriil et al., 2017).
Antimicrobial Activity
A novel approach in the synthesis of fluorine-containing pyrazole derivatives has been developed, focusing on compounds that exhibit potent antimicrobial activity. This includes the development of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones, which were tested for their effectiveness against various bacterial and fungal strains. The findings indicate significant potential for these compounds in addressing antimicrobial resistance (Desai et al., 2016).
Photochromic Properties and Logic Gates
Compounds based on pyrazolone thiosemicarbazone derivatives have been synthesized, exhibiting reversible photochromic properties under UV light irradiation. This feature, coupled with the ability to undergo deprotonation–protonation and complexation reactions in solution, has enabled the development of an INHIBIT logic gate, demonstrating the utility of these compounds in molecular electronics and photonics (Xie et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c26-20-8-6-19(7-9-20)22-18-23-25(33)30(16-17-31(23)27-22)11-10-24(32)29-14-12-28(13-15-29)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALGJONFQDHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2851800.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)
![Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate](/img/structure/B2851804.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)


![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)

![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride](/img/structure/B2851817.png)

![N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2851820.png)
![tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate](/img/structure/B2851822.png)
